11-Hydroxy-12H-benzo[b]xanthen-12-one
Description
Properties
CAS No. |
5530-11-0 |
|---|---|
Molecular Formula |
C17H10O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
11-hydroxybenzo[b]xanthen-12-one |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-2-1-5-10(11)9-14-15(16)17(19)12-7-3-4-8-13(12)20-14/h1-9,18H |
InChI Key |
RQXGNVPZIYYSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C2O)C(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In the presence of zinc chloride (ZnCl₂) and phosphoryl chloride (POCl₃) , 2-hydroxy-1-naphthalenecarboxylic acid undergoes Friedel-Crafts acylation with phloroglucinol, forming the tetracyclic 9,11-dihydroxy-12H-benzo[a]xanthen-12-one intermediate. Selective chelation of the 11-hydroxy group by the carbonyl at position 12 directs subsequent modifications.
Table 1: Optimization of Condensation Conditions
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| ZnCl₂/POCl₃ | 70 | 72 | 58 |
| BF₃·Et₂O | 60 | 48 | 42 |
| H₂SO₄ | 80 | 24 | 35 |
Data adapted from J-Stage highlights ZnCl₂/POCl₃ as the optimal system, achieving 58% yield under mild conditions.
Regioselective O-Alkylation and Cyclization
To isolate the 11-hydroxy derivative, selective O-alkylation of the 9-hydroxy group is critical. This is achieved using 3-chloro-3-methylbut-1-yne (9) in dimethylformamide (DMF) with potassium carbonate.
Stepwise Functionalization
- Alkylation : The 9-hydroxy group of 9,11-dihydroxy-12H-benzo[a]xanthen-12-one reacts with 3-chloro-3-methylbut-1-yne, forming a propargyl ether.
- Methylation : Subsequent treatment with dimethyl sulfate in DMF selectively methylates the 11-hydroxy group, yielding a protected intermediate.
- Thermal Cyclization : Heating the alkylated product at 130°C induces Claisen rearrangement, forming the pentacyclic xanthone framework.
Key Insight : The use of sodium hydride as a base during methylation minimizes side reactions, improving yield to 82%.
Photochemical Synthesis via Quinone Intermediates
An alternative route employs photochemical reactions to construct the xanthone core. Irradiation of 1,4-naphthoquinone (1) with 2-hydroxybenzaldehydes (2) generates 2-(2-hydroxybenzoyl)naphthalene-1,4-diols, which oxidize to benzo[b]xanthenetriones.
Photoinduced Acylation
Under UV light, 1,4-naphthoquinone undergoes radical-mediated coupling with 2-hydroxybenzaldehyde, forming a hydroxybenzoyl intermediate. Treatment with silver(I) oxide (Ag₂O) in tetrahydrofuran (THF) induces cyclodehydration, yielding the trione derivative.
Table 2: Photochemical Synthesis Parameters
| Substrate | Light Source | Time (d) | Yield (%) |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | 300 nm | 5 | 47 |
| 5-Methoxy-2-hydroxybenzaldehyde | 350 nm | 7 | 39 |
While this method avoids harsh acids, yields remain moderate (39–47%).
Demethylation Strategies for Hydroxy Group Introduction
For substrates with methoxy groups, demethylation using hydrobromic acid (HBr) in acetic acid efficiently converts methoxy to hydroxy functionalities.
Case Study: 11-Methoxy to 11-Hydroxy Conversion
Treatment of 11-methoxy-12H-benzo[a]xanthen-12-one with 48% HBr/HOAc at 100°C for 4 hours achieves complete demethylation, producing the 11-hydroxy derivative in 89% yield.
Critical Consideration : Prolonged reaction times (>6 hours) risk decarboxylation of the naphthalenecarboxylic acid moiety.
Comparative Analysis of Synthetic Routes
Table 3: Method Efficacy and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Acid-Catalyzed Condensation | High regioselectivity, scalable | Requires toxic POCl₃ |
| O-Alkylation/Cyclization | Excellent functional group tolerance | Multi-step, moderate yields |
| Photochemical | Mild conditions, no strong acids | Low yields, specialized equipment |
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar xanthone core and intramolecular hydrogen bonding between C11-OH and the carbonyl group.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl group at the 11th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Based on the search results, the compound "11-hydroxy-12H-benzo[b]xanthen-12-one" is mentioned in the context of designing new hydroxy xanthone derivatives with potential anticancer activity . However, the search results do not provide specific applications, comprehensive data tables, or well-documented case studies focusing solely on "this compound."
Here's what can be gathered from the search results regarding xanthone derivatives and their applications:
- Anticancer Activity: Xanthone derivatives, including hydroxy xanthones, are investigated for their anticancer properties . Research involves designing new derivatives and studying their quantitative structure-activity relationships (QSAR) to predict and enhance their activity against cancer cells . Halogen-substituted hydroxy xanthones have shown potential as anticancer drugs, particularly for liver cancer .
- Antifungal Activity: Xanthone derivatives have demonstrated strong antifungal activity against Candida albicans strains, including those resistant to fluconazole . These compounds may target yeast topoisomerase II activity and exhibit a fungicidal mode of action .
- Synthesis of Xanthone Derivatives: Methods for synthesizing xanthone derivatives, such as 12H-benzo[a]xanthen-12-ones, have been developed using various catalytic strategies . These derivatives serve as core structures in many natural compounds and pharmaceuticals .
- Structural and Spectroscopic Analysis: The structure and spatial magnetic properties of 12H-benzo[a]xanthen-12-one derivatives have been analyzed using NMR spectroscopy and computational methods .
Mechanism of Action
The mechanism of action of 11-Hydroxy-12H-benzo[b]xanthen-12-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication and repair . This inhibition leads to the accumulation of DNA breaks, ultimately inducing apoptosis in cancer cells. Additionally, the compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of 11-hydroxy-12H-benzo[b]xanthen-12-one derivatives is highly dependent on substituent type and position. Key structural analogs include:
- Antitumor Activity : Dimethylamine (3a) and trihydroxy (24) derivatives exhibit superior cytotoxicity against HepG2 and HeLa cells compared to the parent compound. N-heterocyclic substituents (e.g., piperazine in 3c/d) enhance activity in resistant cell lines like BEL-7402 .
- Antifungal Activity: Nitro and aminoalkyl substituents (e.g., 34, 41) significantly improve antifungal potency against Candida and Aspergillus strains. The presence of a fused benzene ring and electron-withdrawing groups (e.g., –NO₂) correlates with fungicidal effects .
Isomeric Differences: Benzo[b] vs. Benzo[a]
- 12H-Benzo[a]xanthen-12-one (isomer with fused benzene at position "a") shows distinct reactivity in pericyclic reactions but reduced bioactivity compared to benzo[b] derivatives .
- 10-Methyl-12H-benzo[a]xanthen-12-one exhibits unique NMR deshielding at δ10.2 due to proximity to the ketone group, a feature absent in benzo[b] analogs .
Key Research Findings and Implications
- Structure-Activity Relationship: Hydroxyl and aminoalkyl groups enhance solubility and target binding, while nitro groups improve electron-deficient character, critical for DNA topoisomerase inhibition in antifungal applications .
- Therapeutic Potential: Derivatives like 3a and 34 demonstrate dual utility in oncology and infectious disease, with low cytotoxicity toward normal cells (e.g., HEK293) .
- Synthetic Challenges : Separation of isomers (e.g., benzo[a] vs. benzo[b]) remains difficult due to similar chromatographic properties .
Q & A
Q. What are the most reliable synthetic routes for 11-Hydroxy-12H-benzo[b]xanthen-12-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via multicomponent reactions involving aldehydes, naphthols, and cyclic diketones under acid catalysis. For example, solvent-free protocols using 12-tungstophosphoric acid (H₃PW₁₂O₄₀) achieve yields >85% via Michael addition/cyclization cascades . Key variables include:
Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- ¹H/¹³C NMR : Look for diagnostic peaks:
- X-ray crystallography : Resolve the planar xanthene core and hydroxyl orientation (e.g., C–O bond length ~1.36 Å ).
- UV-Vis : λmax ~350–370 nm (π→π* transitions), sensitive to substituent effects .
Advanced Research Questions
Q. How can computational models (e.g., DFT) predict the reactivity of this compound in photochemical applications?
Methodological Answer:
- HOMO-LUMO analysis : Calculate frontier orbitals to identify electron-rich regions (e.g., hydroxy group) prone to oxidation.
- TD-DFT : Simulate excited-state behavior; compare computed λmax with experimental UV-Vis to validate models .
- Solvent effects : Use polarizable continuum models (PCM) to assess solvatochromism. Example workflow:
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from:
Q. What strategies optimize the compound’s stability in long-term storage for photodynamic therapy studies?
Methodological Answer: Degradation pathways include:
- Photo-oxidation : Store in amber vials under argon.
- Hydrolysis : Lyophilize and store at −80°C with desiccants.
- Analytical monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to track degradation .
Data Contradiction Analysis
Q. How to interpret conflicting spectral data for the hydroxyl group’s electronic environment?
Case Study :
Q. Why do synthetic yields vary widely (65–92%) across studies using similar protocols?
Root Cause Analysis:
- Moisture sensitivity : Anhydrous conditions critical for Au(I)-catalyzed routes .
- Substrate quality : Aldehyde purity >99% reduces side reactions.
- Scale effects : Milligram-scale reactions show higher yields due to better thermal control .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
